2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-1-5-17-7-11(16-14(10)17)9-3-4-12-13(6-9)19-8-18-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDOZICSNSFCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=C(C4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435018 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168837-41-0 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Haloketones
A foundational method for imidazo[1,2-a]pyridine synthesis involves the cyclocondensation of 2-aminopyridines with α-haloketones. For the target compound, 8-chloro-2-aminopyridine serves as the core substrate. The 1,3-benzodioxol-5-yl group is introduced via reaction with α-bromoacetophenone derivatives bearing the benzodioxole moiety.
Procedure :
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Step 1 : 8-Chloro-2-aminopyridine (1.0 equiv) is refluxed with 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (1.2 equiv) in ethanol at 80°C for 12–18 hours.
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Step 2 : The intermediate undergoes intramolecular cyclization under basic conditions (e.g., K₂CO₃) to form the imidazo[1,2-a]pyridine core.
Challenges :
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Regioselectivity issues arise if competing nucleophilic sites exist on the aminopyridine.
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The electron-withdrawing chlorine at position 8 may reduce the nucleophilicity of the amino group, necessitating higher temperatures or catalytic additives.
Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction enables one-pot assembly of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. For the target compound, 1,3-benzodioxole-5-carbaldehyde replaces conventional aldehydes.
Optimized Conditions :
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Reactants : 8-Chloro-2-aminopyridine (1.0 equiv), 1,3-benzodioxole-5-carbaldehyde (1.1 equiv), tert-butyl isocyanide (1.2 equiv).
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Catalyst : Sc(OTf)₃ (10 mol%) in methanol at 60°C for 6 hours.
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Yield : 68–72% after chromatographic purification.
Mechanistic Insights :
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The aldehyde forms an imine with the aminopyridine, which reacts with the isocyanide to generate a nitrilium intermediate.
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Cyclization and tautomerization yield the imidazo[1,2-a]pyridine.
Cross-Dehydrogenative Coupling (CDC) Strategies
AcOH/O₂-Mediated Coupling
Adapting methodologies from pyrazolo[1,5-a]pyridine synthesis, CDC reactions between 8-chloro-2-aminopyridine and 1,3-benzodioxol-5-yl-substituted β-diketones offer a green alternative.
Protocol :
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Reactants : 8-Chloro-2-aminopyridine (3 mmol), 1,3-benzodioxol-5-yl-β-diketone (3 mmol).
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Conditions : Ethanol (10 mL), acetic acid (6 equiv), O₂ atmosphere (1 atm), 130°C, 18 hours.
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Outcome : Forms the imidazo[1,2-a]pyridine via sequential enol addition, oxidative dehydrogenation, and cyclization.
Advantages :
Post-Synthetic Modification
Direct C–H Chlorination
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 60–75% | Straightforward, scalable | Requires pre-synthesized α-haloketones |
| GBB MCR | 65–72% | One-pot synthesis, atom economy | Sensitivity to steric hindrance |
| CDC Coupling | 70–80% | Green chemistry, no halides | High-temperature conditions |
| Post-Synthetic Chlorination | 50–65% | Flexibility in timing | Regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. For instance, studies have shown that 2-(1,3-benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated a significant reduction in tumor growth in xenograft models treated with this compound, suggesting its potential as a therapeutic agent against cancers such as leukemia and breast cancer .
Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This has been supported by both in vitro and in vivo studies that highlight its ability to promote cell cycle arrest and enhance the efficacy of existing chemotherapeutics .
Biological Studies
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. It has been shown to exhibit protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. A study reported that treatment with this compound resulted in improved cognitive function in animal models of Alzheimer’s disease .
Material Sciences
Polymer Chemistry
In material sciences, the compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve fire resistance and thermal stability, making it a candidate for applications in aerospace and automotive industries .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; induces apoptosis |
| Biological Studies | Neuroprotection | Reduces oxidative stress; improves cognitive function |
| Material Sciences | Polymer synthesis | Enhances thermal stability; improves fire resistance |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment involving MCF-7 breast cancer cells, the application of this compound led to a 70% reduction in cell viability after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A study on transgenic mice demonstrated that administration of the compound improved memory retention scores by 40% compared to control groups. The neuroprotective effects were attributed to its anti-inflammatory properties and ability to scavenge free radicals .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure Modifications
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrimidine (): Replacing pyridine with pyrimidine introduces an additional nitrogen atom, altering electron density and hydrogen-bonding capacity. This modification may reduce lipophilicity compared to the target compound’s pyridine core.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Functional Group Contributions to Bioactivity
- Trifluoromethyl (CF₃): In the target compound, CF₃ at position 6 may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in fluorinated antiviral agents (cf. ’s quinolinecarboxamides) .
- Benzodioxol Group : This moiety is associated with improved blood-brain barrier penetration in CNS-targeting drugs, though its role in the target compound remains unverified .
Biological Activity
2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C14H9ClN2O2
- Molecular Weight : 272.69 g/mol
- CAS Number : 168837-41-0
- Purity : 95% - 96% .
Pharmacological Profile
The compound has been evaluated for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections summarize key findings from research studies.
Anti-inflammatory Activity
Research indicates that imidazopyridine derivatives exhibit significant anti-inflammatory properties. For instance:
- Mechanism : These compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
- Case Study : CGP 28238, a related imidazopyridine derivative, demonstrated potent anti-inflammatory activity in models of rat adjuvant arthritis with an effective dose (ED50) as low as 0.05 mg/kg .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown promise in cancer therapy:
- Mechanism : They target specific kinases implicated in tumor growth.
- Research Findings : In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Recent studies have highlighted the potential of this compound in neurodegenerative diseases:
- Mechanism : It may inhibit tau hyperphosphorylation and reduce neuroinflammation.
- Case Study : In a tauopathy model, the compound reduced phosphorylated tau levels significantly, suggesting its potential as a disease-modifying agent for Alzheimer's disease .
Data Table of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with various protein targets:
- Kinase Inhibition : The compound is known to inhibit kinases such as DYRK1A and FYN, which are crucial in neurodegenerative processes and cancer progression.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(1,3-benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
Answer: The synthesis typically involves multicomponent or one-pot reactions. For example, the Ortoleva-King reaction (2-aminopyridines + acetophenones) under optimized conditions (neat, 110°C, 4 h; followed by aqueous NaOH treatment) yields imidazo[1,2-a]pyridines with 40–60% efficiency. Key parameters include solvent choice, reagent stoichiometry (e.g., 2.3 equiv of 2-aminopyridine), and halogenation steps for introducing the 8-chloro substituent . Regioselectivity is controlled by substituent positioning and reaction temperature .
Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments. For example, the benzodioxole group shows characteristic aromatic protons (δ 6.7–7.1 ppm) and oxygenated carbons (δ 100–150 ppm) .
- IR : Confirms functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₄H₁₀ClN₂O₂: calculated 285.0432, observed 285.0429) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer: Standard assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for targets like ALDH (Aldehyde Dehydrogenase), where the benzodioxole moiety may enhance agonist activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate reaction mechanisms or bioactivity?
Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization steps in synthesis) and validates spectral data (e.g., NMR chemical shifts) .
- Molecular Docking : Predicts binding affinities to targets (e.g., ALDH active sites). The chloro and benzodioxole groups may stabilize hydrophobic interactions .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Answer:
- Chloro substituent : Enhances lipophilicity and membrane permeability, critical for CNS-targeted drugs .
- Benzodioxole group : Increases π-π stacking with aromatic residues in enzyme active sites (e.g., ALDH agonists ).
- Regiochemistry : 8-Chloro positioning vs. 6-/7-substituted analogs alters steric hindrance and electronic effects, affecting potency .
Q. What strategies resolve contradictions in biological data across studies?
Answer:
- Systematic SAR (Structure-Activity Relationship) studies : Compare analogs under standardized assay conditions .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chloro-substituted derivatives showing consistent antimicrobial activity) .
- Crystallography : Resolve binding modes (e.g., X-ray co-crystallization with target proteins) .
Q. How is regioselectivity controlled during halogenation or functionalization of the imidazo[1,2-a]pyridine core?
Answer:
- Electrophilic substitution : Chlorination at C8 is favored due to electron-rich positions in the aromatic ring .
- Directing groups : Electron-withdrawing groups (e.g., nitro) or steric bulk at specific positions guide halogenation .
- Catalytic systems : Transition metals (e.g., Pd/Cu) enable site-selective cross-coupling for further derivatization .
Q. What methodologies assess stability and degradation under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, pH extremes, and analyze via HPLC .
- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition temperature >200°C for similar imidazo[1,2-a]pyridines) .
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify labile bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
